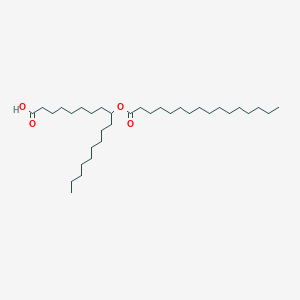
9-Pahsa
説明
Synthesis Analysis
The synthesis of 9-PAHSA involves the systematic removal of carbons from either the hydroxy fatty acid or fatty acid regions of the most studied FAHFA, palmitic acid ester of 9-hydroxystearic acid (9-PAHSA). This results in lower molecular weight analogs that maintain anti-inflammatory activity or in some cases enhance activity . The enzymes and pathways for PAHSA production are stereospecific, with cell lines favoring the production of R- 9-PAHSA .Molecular Structure Analysis
9-PAHSA is structurally unique, composed of a fatty acid chain and a hydroxyl fatty acid chain linked by an ester bond . It incorporates diverse fatty acids into its structures . The importance of the long chain hydrocarbons extending from the ester linkage as they relate to anti-inflammatory activity is still being studied .Chemical Reactions Analysis
The chemical reactions involving 9-PAHSA are still under investigation. Current research has focused on the systematic removal of carbons from either the hydroxy fatty acid or fatty acid regions of 9-PAHSA . The enzymes and pathways for PAHSA production are stereospecific .Physical And Chemical Properties Analysis
9-PAHSA is a FAHFA with a molecular weight of 538.9 g/mol . It is obtained by the formal condensation of the carboxy group of palmitic acid with the hydroxy group of 9-hydroxyoctadecanoic acid .科学的研究の応用
Treatment of Nonalcoholic Fatty Liver Disease (NAFLD)
9-PAHSA has been shown to prevent mitochondrial dysfunction and increase the viability of steatotic hepatocytes . This is particularly relevant for patients with nonalcoholic steatohepatitis (NASH), who are at the highest risk of developing cirrhosis and disease progression to hepatocellular carcinoma . The administration of 9-PAHSA resulted in increased viability and decreased steatosis in steatotic primary hepatocytes and HepG2 cells .
Therapeutic Effect on Lipotoxicity
9-PAHSA has a therapeutic effect on lipotoxicity in steatotic primary hepatocytes and HepG2 cells . This could be shown by increased viability and decreased steatosis . The outcome of 9-PAHSA administration is both preventative and therapeutically effective for hepatocytes with limited damage .
Protection of Mitochondrial Respiration
9-PAHSA has been demonstrated to have a protective effect on mitochondrial respiration following oleic acid incubation . This suggests that 9-PAHSA could be used to protect cells from damage caused by oxidative stress .
Treatment of Diabetic Cardiovascular Disease (DCVD)
9-PAHSA has been reported to reduce blood glucose levels and attenuate inflammation . It has been evaluated for its effects on DCVD and has been found to ameliorate carotid vascular calcification, and attenuate myocardial hypertrophy and dysfunction in db/db mice .
Promotion of Autophagic Flux
9-PAHSA has been shown to promote autophagic flux and reduce myocardial hypertrophy in db/db mice . This suggests that 9-PAHSA could be used to treat conditions associated with impaired autophagy, such as heart disease .
Potential Treatment for Type 2 Diabetes
9-PAHSA is a novel endogenous fatty acid that has been reported to reduce blood glucose levels . This suggests that it could be used as a potential treatment for type 2 diabetes .
作用機序
Target of Action
9-Pahsa, a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, is an endogenous mammalian bioactive lipid . It primarily targets chemokine G protein-coupled receptors (GPCRs), specifically CCR6, CCR7, CXCR4, and CXCR5 . These receptors play a crucial role in immune function and glucose metabolism .
Mode of Action
9-Pahsa interacts with its targets by displaying antagonist activity, which means it inhibits the action of these chemokine receptors . This interaction results in a modulation of immune function and glucose metabolism . It has also been found to stimulate insulin secretion and enhance glucose transport through the activation of GPR-120 .
Biochemical Pathways
The primary biochemical pathways affected by 9-Pahsa involve glucose metabolism and immune function . It has been shown to decrease endogenous glucose production (EGP) through the inhibition of the cAMP/PKA signaling pathway, leading to decreased G6pase activity . Additionally, it has been found to down-regulate Akt/mTOR and activate the PI3KIII/BECN1 complex in diabetic myocardium .
Pharmacokinetics
It is known that 9-pahsa is present in circulation at nanomolar concentrations in mice and humans .
Result of Action
The action of 9-Pahsa leads to several molecular and cellular effects. It has been reported to reduce blood glucose levels and attenuate inflammation . In addition, it has been shown to ameliorate carotid vascular calcification, promote autophagic flux, and reduce myocardial hypertrophy in db/db mice . Furthermore, it has been found to have a weak anti-inflammatory potential, as treatment reduced the LPS-induced secretion of certain chemokines .
Action Environment
The action, efficacy, and stability of 9-Pahsa can be influenced by various environmental factors. For instance, diet can significantly impact its effects. In a study, long-term intake of 9-Pahsa was found to modulate basal metabolism and improve insulin sensitivity in mice fed with a high fat-high sugar (HFHS) diet . No marked effect was observed on liver metabolism of obese diabetic mice . This suggests that the metabolic state of the individual can influence the action of 9-Pahsa.
将来の方向性
9-PAHSA is a promising compound with potential therapeutic applications in diabetes, inflammation, and cardiovascular disease . Future research will likely focus on further elucidating its mechanisms of action and potential therapeutic uses . It is also expected that more studies will be conducted to understand the role of stereochemistry in PAHSA activity and metabolism in vivo .
特性
IUPAC Name |
9-hexadecanoyloxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWHZLXDBVXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274990 | |
| Record name | 9-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAHFA(16:0/9-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1481636-31-0 | |
| Record name | 9-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAHFA(16:0/9-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What is 9-PAHSA and what makes it significant?
A1: Palmitic acid ester of 9-hydroxystearic acid (9-PAHSA) is a member of a recently discovered class of endogenous lipids called Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). 9-PAHSA and other FAHFAs have shown promising anti-inflammatory and anti-diabetic effects in preclinical studies. [, , , , , ] These potential therapeutic benefits make 9-PAHSA a subject of significant research interest.
Q2: How does 9-PAHSA exert its effects on glucose metabolism?
A2: Research suggests that 9-PAHSA improves systemic and hepatic insulin sensitivity, particularly in cases of insulin resistance. [] It achieves this by augmenting insulin action on endogenous glucose production (EGP), both directly and indirectly, involving communication between the liver and adipose tissue. [] One study identified GPR43 as a potential receptor mediating the direct effects of 9-PAHSA on EGP reduction. []
Q3: Does 9-PAHSA directly activate any receptors?
A3: Yes, 9-PAHSA has been shown to activate GPR43 in a calcium flux assay. [] This activation appears to contribute to its ability to reduce hepatic glucose production. [] Additionally, 9-PAHSA may exert some of its anti-inflammatory effects through interaction with a subset of chemokine receptors, such as CCR6, CCR7, CXCR4, and CXCR5, acting as an antagonist. []
Q4: What are the effects of 9-PAHSA on adipose tissue?
A4: 9-PAHSA appears to influence adipose tissue by promoting the "browning" of white fat. [] This process, known as browning, involves the conversion of white adipocytes (fat cells) into beige adipocytes, which exhibit increased energy expenditure and thermogenic capacity. Research also suggests that 9-PAHSA stimulates triacylglycerol (TAG) / fatty acid (FA) cycling in white adipose tissue (WAT) by impacting both lipogenesis (fat synthesis) and lipolysis (fat breakdown). [] This impact on lipid metabolism contributes to the potential metabolic benefits associated with 9-PAHSA.
Q5: Does the stereochemistry of 9-PAHSA matter for its biological activity?
A5: Yes, research indicates that the R-enantiomer (R-9-PAHSA) is the predominant form found in adipose tissue and the one that accumulates in transgenic mice with elevated FAHFA levels. [] Studies on its biosynthesis and degradation suggest that the pathways involved are stereospecific, favoring the production of R-9-PAHSA. [] This finding highlights the importance of considering stereochemistry when studying the activity and metabolism of 9-PAHSA.
Q6: How is 9-PAHSA biosynthesized?
A6: While the exact enzymes responsible for PAHSA biosynthesis remain unknown, research suggests that its production in white adipose tissue is linked to de novo lipogenesis, a process regulated by carbohydrate-responsive element-binding protein (ChREBP). [] Interestingly, the nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant defense system, including proteins like peroxiredoxin 6 (Prdx6), appears to play a role in this biosynthesis. []
Q7: What is the role of the Nrf2 pathway in 9-PAHSA biosynthesis?
A7: Studies have shown a link between the Nrf2-mediated antioxidant defense system and 9-PAHSA biosynthesis. [] Transgenic overexpression of Nrf2 and deletion of Prdx6, a component of this system, both led to reduced levels of 9-PAHSA in WAT. [] Conversely, inducing oxidative stress increased PAHSA levels. [] These findings suggest a potential connection between cellular redox balance, regulated by the Nrf2 pathway, and the biosynthesis of 9-PAHSA.
Q8: Does 9-PAHSA offer any protective effects against inflammatory conditions?
A8: Preclinical studies suggest that 9-PAHSA demonstrates anti-inflammatory properties, particularly in the context of colitis. [] It appears to achieve this by regulating both innate and adaptive immune responses, protecting the gut mucosal barrier. [] Part of this protective effect may involve the activation of GPR120. [] Additionally, 9-PAHSA has shown a weak anti-inflammatory potential in a human cellular model, reducing the secretion of certain pro-inflammatory chemokines like CXCL10, MIP-1 beta, and MCP. []
Q9: Has 9-PAHSA shown any benefits in models of diabetic complications?
A9: Research suggests that 9-PAHSA might offer benefits in the context of diabetic cardiovascular complications. [, ] One study showed that 9-PAHSA administration improved cardiovascular function in diabetic mice by promoting autophagic flux (a cellular recycling process) and reducing myocardial hypertrophy (enlargement of the heart muscle). [, ] Another study indicated a potential neuroprotective effect of S-9-PAHSA in a mouse model of type 2 diabetes, attributed to its ability to suppress apoptosis and oxidative stress in neuronal cells. []
Q10: Are there any existing methods to measure 9-PAHSA levels?
A10: Yes, researchers have developed a liquid chromatography-mass spectrometry (LC-MS) method for separating and quantifying both R- and S-enantiomers of 9-PAHSA. [] This method allows for the accurate assessment of 9-PAHSA levels in biological samples and has been crucial in understanding its distribution and metabolism.
Q11: What are the potential therapeutic applications of 9-PAHSA?
A11: Given its anti-inflammatory and anti-diabetic properties observed in preclinical studies, 9-PAHSA holds potential as a therapeutic agent for:
- Type 2 Diabetes: By improving insulin sensitivity and reducing hepatic glucose production. [, ]
- Inflammatory Bowel Disease: By mitigating inflammation and protecting the gut mucosal barrier. []
- Obesity and Metabolic Syndrome: By promoting the browning of white adipose tissue, potentially enhancing energy expenditure. []
- Cardiovascular complications in diabetes: By improving cardiac function and reducing myocardial hypertrophy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



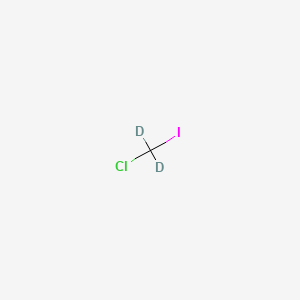


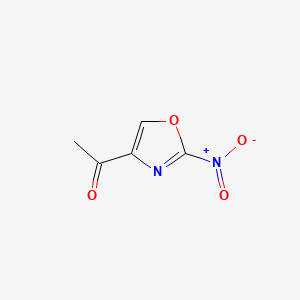
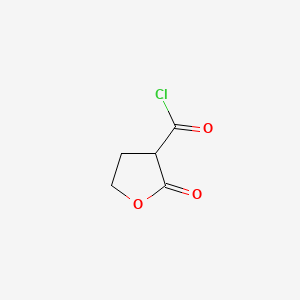
![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)
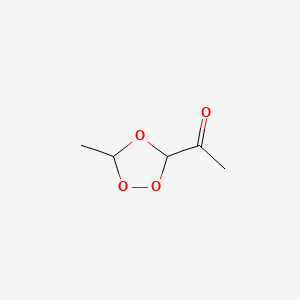
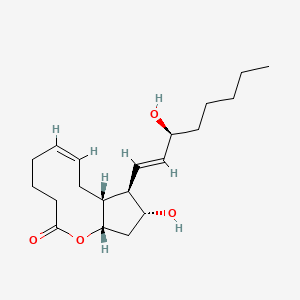
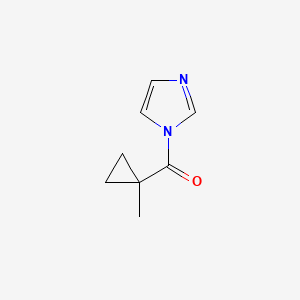

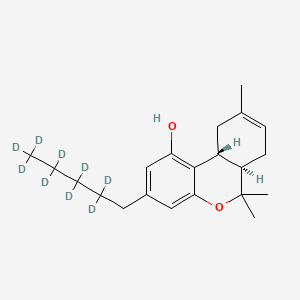
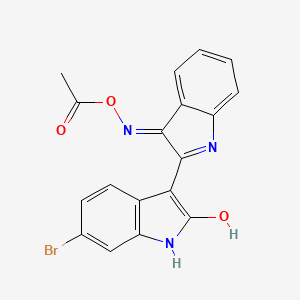
![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)
